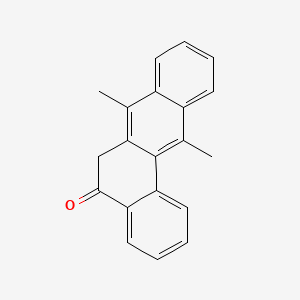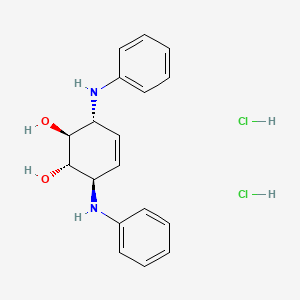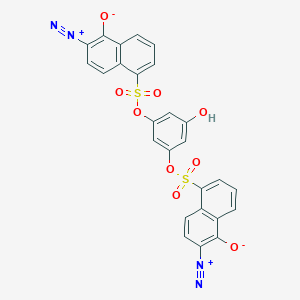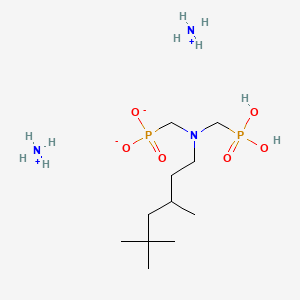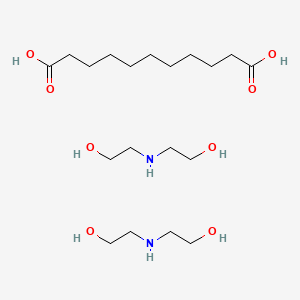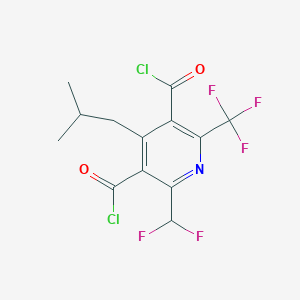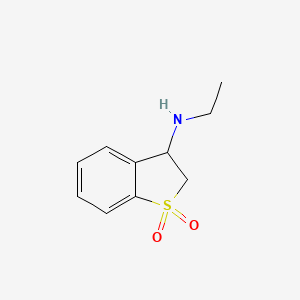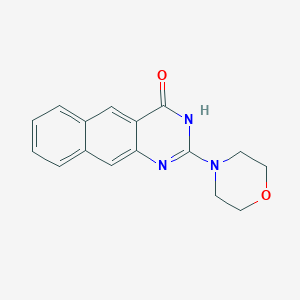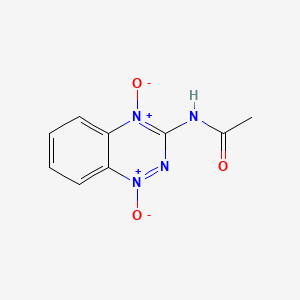
4-((Hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)-3-methoxybenzenesulphonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)-3-methoxybenzenesulphonamide is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a hexahydro-2,4,6-trioxo-5-pyrimidinyl group linked to a methoxybenzenesulphonamide via an azo bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)-3-methoxybenzenesulphonamide typically involves the following steps:
Formation of the Azo Bond: The azo bond is formed through a diazotization reaction, where an amine group is converted into a diazonium salt, which then reacts with another aromatic compound to form the azo linkage.
Incorporation of the Hexahydro-2,4,6-trioxo-5-pyrimidinyl Group:
Methoxylation and Sulphonation:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes controlled temperature and pressure conditions, the use of catalysts, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((Hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)-3-methoxybenzenesulphonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly on the benzene ring, where functional groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Amines are the primary products formed from the reduction of the azo bond.
Substitution: Various substituted derivatives of the original compound can be formed.
Scientific Research Applications
4-((Hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)-3-methoxybenzenesulphonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-((Hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)-3-methoxybenzenesulphonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Affecting gene expression and protein synthesis.
Modulating Cellular Signaling: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-((Hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)-4-methoxybenzenesulphonamide
- 3-((Hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)-4-methoxybenzenesulphonamide
Uniqueness
4-((Hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)-3-methoxybenzenesulphonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
93981-74-9 |
|---|---|
Molecular Formula |
C11H11N5O6S |
Molecular Weight |
341.30 g/mol |
IUPAC Name |
3-methoxy-4-[(2,4,6-trioxo-1,3-diazinan-5-yl)diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C11H11N5O6S/c1-22-7-4-5(23(12,20)21)2-3-6(7)15-16-8-9(17)13-11(19)14-10(8)18/h2-4,8H,1H3,(H2,12,20,21)(H2,13,14,17,18,19) |
InChI Key |
ZRCWVQUZZWYZNH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N)N=NC2C(=O)NC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


